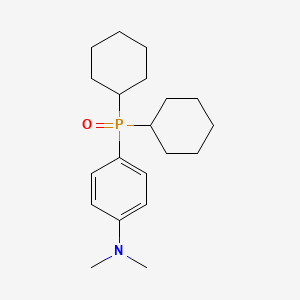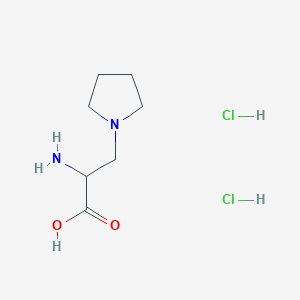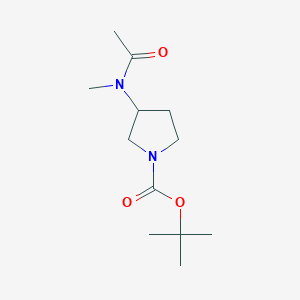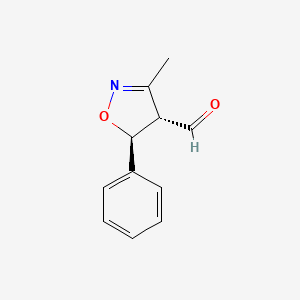
Dicyclohexyl(4-(dimethylamino)phenyl)phosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dicyclohexyl(4-(dimethylamino)phenyl)phosphine oxide is a chemical compound with the empirical formula C20H32NP. It is known for its application as a ligand in various catalytic reactions, particularly in the field of organic synthesis. The compound is characterized by the presence of a phosphine oxide group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexyl(4-(dimethylamino)phenyl)phosphine oxide typically involves the reaction of 4-(dimethylamino)phenylphosphine with dicyclohexylchlorophosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dicyclohexyl(4-(dimethylamino)phenyl)phosphine oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: It can be reduced back to the phosphine form under specific conditions.
Substitution: The compound can participate in substitution reactions where the phosphine oxide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of a catalyst and suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation typically yields the phosphine oxide, while reduction can regenerate the original phosphine compound .
Aplicaciones Científicas De Investigación
Dicyclohexyl(4-(dimethylamino)phenyl)phosphine oxide has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is utilized in the production of fine chemicals and advanced materials.
Mecanismo De Acción
The mechanism by which Dicyclohexyl(4-(dimethylamino)phenyl)phosphine oxide exerts its effects involves its role as a ligand in catalytic processes. The phosphine oxide group coordinates with metal centers in catalysts, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific catalytic reaction and the nature of the substrate .
Comparación Con Compuestos Similares
Similar Compounds
4-(Dimethylamino)phenyldiphenylphosphine: Similar in structure but with diphenyl groups instead of dicyclohexyl groups.
Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II): A palladium complex with similar phosphine ligands.
Uniqueness
Dicyclohexyl(4-(dimethylamino)phenyl)phosphine oxide is unique due to its specific combination of dicyclohexyl and dimethylamino groups, which impart distinct steric and electronic properties. These properties make it particularly effective as a ligand in certain catalytic reactions, offering advantages in terms of selectivity and efficiency.
Propiedades
Fórmula molecular |
C20H32NOP |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
4-dicyclohexylphosphoryl-N,N-dimethylaniline |
InChI |
InChI=1S/C20H32NOP/c1-21(2)17-13-15-20(16-14-17)23(22,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h13-16,18-19H,3-12H2,1-2H3 |
Clave InChI |
ZPAKJRRKDCOGRD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)P(=O)(C2CCCCC2)C3CCCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Ethylbenzo[d]oxazol-7-yl)propanenitrile](/img/structure/B12878220.png)
![5-Formyl-3-{[(furan-2-yl)methyl]amino}-2-phenoxybenzene-1-sulfonamide](/img/structure/B12878222.png)

![2-[2-(Benzyloxy)phenyl]-1,3-benzoxazole-7-carboxylic acid](/img/structure/B12878231.png)





![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxylic acid](/img/structure/B12878281.png)

![1-[5-(4-Chlorophenyl)-2-methyl-1-phenyl-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12878289.png)

